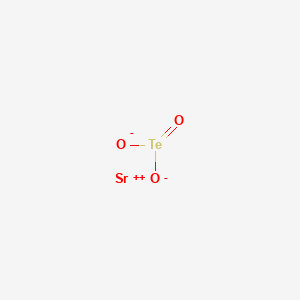
Strontium tellurite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Sophoridine N-oxide can be synthesized through the oxidation of sophoridine. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions .
Industrial Production Methods: In an industrial setting, Sophoridine N-oxide is extracted from Sophora alopecuroides Linn. The extraction process involves several steps, including solvent extraction, purification, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Sophoridine N-oxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different derivatives.
Reduction: It can be reduced back to sophoridine under specific conditions.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various reagents depending on the desired substitution.
Major Products Formed:
Scientific Research Applications
Sophoridine N-oxide has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its effects on cellular processes such as apoptosis and oxidative stress.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and cardioprotective activities
Industry: Utilized in the development of pharmaceuticals and other bioactive products.
Mechanism of Action
Sophoridine N-oxide exerts its effects through various molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes, such as DNA topoisomerase I, and to modulate signaling pathways involved in inflammation and apoptosis . By downregulating the expression of specific proteins and inhibiting the release of nitric oxide, it exerts anti-inflammatory effects .
Comparison with Similar Compounds
Sophoridine: The parent compound from which Sophoridine N-oxide is derived.
Oxysophoridine: Another name for Sophoridine N-oxide.
Sophoridine derivatives: Various derivatives with modifications to the molecular structure.
Uniqueness: Sophoridine N-oxide is unique due to its specific oxidation state and the resulting bioactive properties. Its anti-inflammatory, anti-oxidative stress, and anti-apoptotic effects make it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
15851-40-8 |
|---|---|
Molecular Formula |
SrTeO3 O3SrTe |
Molecular Weight |
263.2 g/mol |
IUPAC Name |
strontium;tellurite |
InChI |
InChI=1S/H2O3Te.Sr/c1-4(2)3;/h(H2,1,2,3);/q;+2/p-2 |
InChI Key |
PZVZUHBAPORTTC-UHFFFAOYSA-L |
SMILES |
[O-][Te](=O)[O-].[Sr+2] |
Canonical SMILES |
[O-][Te](=O)[O-].[Sr+2] |
Key on ui other cas no. |
15851-40-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















